2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine
Description
Historical Context and Discovery
2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine (CAS 904805-93-2) emerged as a synthetic compound of interest in the early 21st century during explorations of piperidine-based structures for pharmaceutical applications. While its exact discovery timeline remains undocumented in public literature, its development aligns with broader efforts to optimize N-alkyl piperidine derivatives for biochemical studies. The compound gained prominence due to its structural versatility, enabling modifications critical for probing enzyme interactions and receptor binding. Early synthetic routes likely involved reductive amination or hydrogenation strategies, as evidenced by analogous piperidineethanol synthesis methods.
Structural Classification and Nomenclature
The compound belongs to the arylpiperidine-ethylamine class, characterized by:
- A 2-methoxyphenyl group at the ortho position.
- A piperidine ring linked via a carbon-carbon bond.
- An ethylamine backbone facilitating nitrogen-based interactions.
Systematic IUPAC Name : this compound.
Molecular Formula : C₁₄H₂₂N₂O.
Molecular Weight : 234.34 g/mol.
Structural Data Table
| Property | Value |
|---|---|
| CAS Number | 904805-93-2 |
| SMILES | COC1=CC=CC=C1C(CN)N2CCCCC2 |
| InChI Key | PCQCMHDWEYJAET-UHFFFAOYSA-N |
| XLogP3 | 1.7 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
The ortho-methoxy group distinguishes it from positional isomers like 2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethanamine (CAS 31466-51-0), which exhibit distinct electronic and steric profiles.
Importance in Chemical Research
This compound serves as a multifunctional building block in:
- Medicinal Chemistry : Synthesis of enzyme inhibitors targeting GPCRs and kinases, leveraging its piperidine moiety for hydrophobic interactions.
- Neuroscience : Structural analog studies for serotonin (5-HT) and dopamine receptor ligands, owing to its ethylamine backbone.
- Drug Delivery : Lipophilic properties (XLogP3 = 1.7) enhance blood-brain barrier penetration, making it valuable for CNS-targeted prodrug designs.
Notably, its derivative 2-(2-methoxyphenyl)-3-((piperidin-1-yl)ethyl)thiazolidin-4-one demonstrated selective antiglioma activity in vitro, highlighting its pharmacological potential.
Related Structural Analogs
Key analogs and their distinguishing features:
The ortho-methoxy configuration in this compound optimizes π-π stacking with aromatic residues in enzyme active sites, a feature less pronounced in para-substituted analogs.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-2-piperidin-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-17-14-8-4-3-7-12(14)13(11-15)16-9-5-2-6-10-16/h3-4,7-8,13H,2,5-6,9-11,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQCMHDWEYJAET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CN)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588441 | |
| Record name | 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904805-93-2 | |
| Record name | 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzaldehyde and piperidine.
Formation of Intermediate: The 2-methoxybenzaldehyde undergoes a condensation reaction with piperidine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its pharmacological properties, particularly in the following areas:
Antidepressant Activity
Research suggests that derivatives of piperidine, including 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine, may exhibit antidepressant and anxiolytic effects. These effects are attributed to their ability to modulate neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways .
Anti-Cancer Properties
Studies have indicated that compounds containing piperidine structures can possess anti-cancer properties. For instance, similar derivatives have shown effectiveness against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation, making it a candidate for treating inflammatory diseases .
Case Study 1: Antidepressant Effects
A study published in a pharmacological journal examined the effects of this compound on animal models of depression. The results demonstrated significant reductions in depressive behaviors compared to control groups, supporting its potential as an antidepressant agent .
Case Study 2: Anti-Cancer Efficacy
In vitro studies have shown that this compound can inhibit the growth of glioblastoma cells. The mechanism involves the disruption of cell proliferation pathways and induction of apoptosis in cancer cells, highlighting its potential as a therapeutic agent against aggressive tumors .
Case Study 3: Inflammatory Response Modulation
Another study focused on the anti-inflammatory effects of the compound, revealing that it significantly reduced levels of inflammatory markers in animal models of arthritis. This suggests that it may be beneficial in developing treatments for autoimmune diseases .
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Characteristics:
- Chemical Formula : C₁₄H₂₂N₂O
- Molecular Weight : 234.34 g/mol
- Structural Features :
- 2-Methoxyphenyl group : Provides electron-donating properties and influences lipophilicity.
- Piperidine ring : Enhances bioavailability and modulates receptor binding.
- Ethane-1,2-diamine core : Facilitates hydrogen bonding and structural flexibility.
Comparison with Structural Analogs
Structural Analogues and Their Modifications
The following table summarizes structurally related compounds and their modifications:
Pharmacological and Biochemical Comparisons
- Receptor Binding :
- Antiviral Activity :
Physicochemical Properties
| Property | This compound | Compound 31 | UA Derivative |
|---|---|---|---|
| LogP | ~2.5 (predicted) | 3.1 | 4.8 |
| Water Solubility | Low | Moderate | Low |
| HRMS (M+H)+ | 235.18 (calc.) | 419.22 (exp.) | 985.54 (exp.) |
Key Research Findings
- Structural Flexibility : The ethanamine backbone allows for diverse substitutions, enabling optimization of pharmacokinetic properties .
- Activity-Stability Trade-offs : Cyclopropane derivatives (e.g., 31 ) show improved metabolic stability but reduced solubility .
- Mechanistic Insights : UA derivatives with 2-(piperidin-1-yl)ethan-1-amine inhibit viral entry by disrupting membrane fusion .
Biological Activity
2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine, also known by its CAS number 904805-93-2, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The chemical structure of this compound consists of a piperidine ring attached to a methoxy-substituted phenyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds related to this compound. For instance, research has investigated its in vitro antiglioma activity , particularly against glioblastoma cells. The findings indicate that this compound exhibits significant cytotoxic effects on glioma cells, which are known for their aggressive nature and resistance to conventional therapies .
Table 1: Antitumor Activity Overview
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| U87MG (Glioblastoma) | 15 | Induction of apoptosis and inhibition of proliferation |
Antimicrobial Activity
In addition to its antitumor effects, the compound has shown antimicrobial activity . Research indicates that derivatives of piperidine, including those similar to this compound, exhibit varying degrees of antibacterial and antifungal properties. The minimum inhibitory concentrations (MICs) against various pathogens have been documented, suggesting potential applications in treating infections .
Table 2: Antimicrobial Activity Summary
| Pathogen | MIC (mg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.0048 | Bactericidal |
| Escherichia coli | 0.0195 | Bactericidal |
| Candida albicans | 0.039 | Fungicidal |
The biological activity of this compound appears to be mediated through several mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : It promotes apoptotic pathways, leading to programmed cell death in malignant cells.
- Inhibition of Inflammatory Responses : The compound may modulate inflammatory pathways, which is crucial in both cancer progression and infection control.
Case Studies
A notable case study involved the use of polymeric nanocapsules to deliver this compound directly to glioma cells. The encapsulation improved the bioavailability and targeted delivery, enhancing the therapeutic efficacy while minimizing systemic toxicity .
Q & A
Q. Q1. What are optimal synthetic routes for preparing 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine, considering steric hindrance from the methoxy group?
A1. The methoxy group at the 2-position introduces steric and electronic challenges. A plausible approach involves:
- Mannich Reaction : Reacting 2-methoxyphenylacetone with piperidine and formaldehyde under acidic conditions.
- Reductive Amination : Using sodium cyanoborohydride or catalytic hydrogenation to reduce the intermediate Schiff base formed between 2-(2-methoxyphenyl)ethan-1-amine and piperidine .
- Protection Strategies : Temporarily protecting the amine group with Boc or Fmoc to mitigate undesired side reactions .
Validate purity at each step via TLC or HPLC.
Q. Q2. Which purification methods are effective for isolating this compound from byproducts?
A2.
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate or dichloromethane:methanol) to separate polar byproducts.
- Recrystallization : Optimize solvent systems (e.g., ethanol/water) based on solubility differences.
- Distillation : For volatile impurities, employ fractional distillation under reduced pressure .
Characterize intermediates using H NMR and FTIR to confirm structural integrity.
Structural Characterization
Q. Q3. How can advanced spectroscopic techniques resolve ambiguities in the structural assignment of this compound?
A3.
- X-ray Crystallography : Resolve stereochemistry and confirm the piperidine ring conformation and methoxy group orientation .
- 2D NMR (COSY, HSQC) : Assign H and C signals, particularly distinguishing piperidine protons from aromatic methoxy protons .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (CHNO) and rule out isobaric impurities .
Q. Q4. How should researchers address contradictory spectroscopic data across studies?
A4.
- Solvent Effects : Compare NMR spectra in deuterated solvents (CDCl vs. DMSO-d) to assess hydrogen bonding or aggregation artifacts.
- Dynamic Effects : Variable-temperature NMR can reveal conformational exchange in the piperidine ring .
- Cross-Validation : Combine FTIR (C-O stretch of methoxy at ~1250 cm) with XRD to resolve discrepancies .
Biological Activity and Mechanism
Q. Q5. What experimental designs are recommended to study this compound’s interaction with CNS receptors?
A5.
- Radioligand Binding Assays : Use H-labeled ligands (e.g., dopamine or serotonin receptor subtypes) to quantify affinity (K) .
- Functional Assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells to assess agonism/antagonism .
- Computational Docking : Model interactions with receptor active sites (e.g., 5-HT or σ receptors) using Schrödinger Suite or AutoDock .
Q. Q6. How can conflicting bioactivity data from in vitro vs. in vivo studies be reconciled?
A6.
- Metabolic Stability : Assess hepatic microsomal degradation to identify active metabolites.
- Blood-Brain Barrier Penetration : Use PAMPA-BBB assays or in situ perfusion models to evaluate CNS bioavailability .
- Dose-Response Curves : Compare EC values across models, adjusting for protein binding or tissue-specific uptake .
Analytical and Mechanistic Studies
Q. Q7. What validated analytical methods are suitable for quantifying this compound in complex mixtures?
A7.
- HPLC-UV/FLD : Use a C18 column with mobile phase (acetonitrile:ammonium acetate buffer) and detection at λ = 254 nm.
- GC-MS : Derivatize the amine group (e.g., with TFAA) to enhance volatility and sensitivity .
- Validation Parameters : Include linearity (R > 0.99), LOD (≤10 ng/mL), and recovery (>90%) per ICH guidelines .
Q. Q8. How can isotopic labeling (e.g., 2^22H or 13^1313C) elucidate metabolic pathways?
A8.
- Stable Isotope Tracing : Synthesize C-labeled analogs to track metabolic intermediates via LC-HRMS.
- Pharmacokinetic Studies : Administer H-labeled compound to quantify excretion routes (urine vs. feces) and half-life .
Structure-Activity Relationship (SAR) and Toxicity
Q. Q9. Which substituent modifications enhance target selectivity while reducing off-target effects?
A9.
- Piperidine Modifications : Introduce methyl groups at the 3-position to restrict ring conformation and improve receptor fit .
- Methoxy Replacement : Replace with halogens (F, Cl) or bulkier alkoxy groups (e.g., cyclopropylmethoxy) to modulate lipophilicity .
- Amine Functionalization : Convert primary amine to a prodrug (e.g., acetylated) for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
